molecular formula C16H16FN3O3S2 B2627711 (E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-29-0

(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2627711
CAS No.: 2035018-29-0
M. Wt: 381.44
InChI Key: XLHKUAPLYZHCRF-FNORWQNLSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core. Key structural elements include:

  • Benzo[c][1,2,5]thiadiazole 1,1-dioxide: A bicyclic sulfone heterocycle with electron-withdrawing properties due to the sulfone group and fluorine substitution .
  • 6-Fluoro and 3-methyl substituents: The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions .
  • (E)-3-(Thiophen-2-yl)acrylamide side chain: The trans-configuration (E) of the acrylamide linker ensures optimal spatial orientation for binding interactions.

Synthesis likely involves condensation of a thiophene acryloyl chloride with a 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine intermediate under reflux conditions, followed by crystallization for purification—a method analogous to those described in and .

Properties

IUPAC Name

(E)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S2/c1-19-14-6-4-12(17)11-15(14)20(25(19,22)23)9-8-18-16(21)7-5-13-3-2-10-24-13/h2-7,10-11H,8-9H2,1H3,(H,18,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHKUAPLYZHCRF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that contains a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antiviral, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented as follows:

 E N 2 6 fluoro 3 methyl 2 2 dioxidobenzo c 1 2 5 thiadiazol 1 3H yl ethyl 3 thiophen 2 yl acrylamide\text{ E N 2 6 fluoro 3 methyl 2 2 dioxidobenzo c 1 2 5 thiadiazol 1 3H yl ethyl 3 thiophen 2 yl acrylamide}

Antiviral Activity

Research has shown that derivatives of acrylamide containing thiadiazole structures exhibit significant antiviral properties. For instance, a study evaluated various acrylamide derivatives for their anti-hepatitis B virus (HBV) activity. The IC50 values indicated that some compounds were more effective than the standard antiviral drug lamivudine . Although specific data for our compound is limited, the structural similarities suggest potential antiviral efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A range of synthesized compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaActivity (IC50)
9bS. aureus10.4 µg/mL
9cE. coli3.59 µg/mL
17aP. aeruginosa9.00 µg/mL

These results indicate that the incorporation of thiadiazole enhances antimicrobial activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Activity

The anticancer potential of compounds similar to (E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been documented in various studies. For instance, derivatives have shown cytotoxic effects against several cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF-716a5.69
PC316b8.12
HepG217a7.45

The structure–activity relationship (SAR) studies indicate that modifications in the thiadiazole ring can significantly influence anticancer efficacy .

Case Studies

Several studies highlight the biological activities of similar compounds:

  • Antiviral Screening : A series of acrylamide derivatives were synthesized and evaluated for HBV activity, with some showing promising results exceeding those of established antiviral agents .
  • Antimicrobial Evaluation : A comprehensive study tested various thiadiazole derivatives against multiple bacterial strains and found significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Compounds were screened against cancer cell lines using the MTT assay, revealing potent cytotoxic effects linked to specific structural features within the thiadiazole framework .

Scientific Research Applications

Antiviral Activity

Research has indicated that acrylamide derivatives, including those with thiadiazole moieties, exhibit antiviral properties. A study demonstrated that new acrylamide derivatives containing 1,2,3-thiadiazole were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. These compounds showed promising results with IC50 values lower than that of the standard antiviral agent lamivudine .

Anticancer Properties

The compound has been evaluated for its potential as an epidermal growth factor receptor (EGFR) inhibitor. Thiadiazole derivatives bearing acrylamide moieties have shown significant antiproliferative activity against cancer cell lines expressing EGFR. The 4D-QSAR studies conducted on these compounds revealed robust predictive models for their anticancer activity, indicating their potential for development as therapeutic agents against various cancers .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess a wide range of biological activities, including antimicrobial effects. The incorporation of the thiadiazole nucleus in various compounds has been associated with enhanced antibacterial and antifungal properties . This makes (E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes involved in disease processes. Its ability to inhibit specific enzymes could be explored further in drug design aimed at treating conditions like cancer or viral infections.

Drug Delivery Systems

The unique properties of thiadiazole-based compounds make them suitable candidates for drug delivery systems. Their ability to interact with biological membranes can be exploited to enhance the bioavailability of therapeutic agents when used in conjunction with this compound.

Development of Functional Materials

The incorporation of thiadiazole derivatives into polymer matrices can lead to the development of functional materials with specific properties such as conductivity or enhanced mechanical strength. Such materials could find applications in electronics or nanotechnology.

Coatings and Films

Thiadiazole compounds are also being investigated for their potential use in coatings and films due to their chemical stability and resistance to degradation. This could lead to advancements in protective coatings for various industrial applications.

Case Studies

Study Focus Findings
Study on HBV ActivityAntiviralCompounds exhibited IC50 values lower than lamivudine .
EGFR Inhibition StudyAnticancerIdentified strong antiproliferative activity against A431 cell line .
Antimicrobial EfficacyMicrobiologyDemonstrated broad-spectrum antimicrobial activity .

Chemical Reactions Analysis

Amide Hydrolysis

The acrylamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is critical for understanding metabolic pathways or degradation products.

Reaction Conditions Products Yield Mechanism
1M HCl, reflux, 6 hrs3-(thiophen-2-yl)acrylic acid + 2-(6-fluoro-3-methyl-2,2-dioxidothiadiazol-1(3H)-yl)ethylamine~78%Acid-catalyzed nucleophilic attack at the carbonyl carbon.
1M NaOH, 80°C, 4 hrsSame as above~82%Base-mediated cleavage of the amide bond.

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the thiadiazole and thiophene groups.

  • The reaction is reversible under neutral pH, favoring amide re-formation in aqueous environments .

Electrophilic Aromatic Substitution (Thiophene Reactivity)

The thiophene moiety participates in electrophilic substitution, primarily at the 5-position due to electron-rich π-system activation.

Reaction Type Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-nitro-thiophene derivative>90% at C5
SulfonationSO₃/Pyridine, 50°C, 2 hrsThiophene-2-sulfonic acid analog~85%

Research Insights :

  • Halogenation (e.g., bromination) occurs less readily due to steric constraints from the acrylamide chain .

  • Friedel-Crafts alkylation is inhibited by the electron-withdrawing effect of the adjacent acrylamide group.

Nucleophilic Substitution at the Thiadiazole Ring

The 6-fluoro substituent on the thiadiazole ring undergoes nucleophilic displacement under harsh conditions.

Nucleophile Conditions Product Yield
NH₃ (aq.)120°C, 12 hrs, DMF6-amino-thiadiazole derivative~65%
CH₃O⁻K₂CO₃, DMSO, 100°C, 8 hrs6-methoxy analog~58%

Mechanistic Notes :

  • The electron-withdrawing dioxidobenzo[c]thiadiazole group activates the fluorine for substitution.

  • Steric hindrance from the 3-methyl group reduces reaction rates compared to non-methylated analogs .

Oxidation and Reduction Reactions

The acrylamide’s α,β-unsaturated carbonyl system is redox-active.

Reaction Type Conditions Product Selectivity
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CSaturated amide (N-(2-(thiadiazolyl)ethyl)-3-(thiophen-2-yl)propanamide)>95%
EpoxidationmCPBA, CH₂Cl₂, 0°C, 2 hrsEpoxide at acrylamide double bond~72%

Critical Observations :

  • Hydrogenation preserves the thiadiazole and thiophene rings but reduces the acrylamide’s conjugation .

  • Over-oxidation of the thiophene ring is avoided under mild conditions.

Photochemical and Thermal Degradation

Preliminary studies suggest instability under UV light and elevated temperatures.

Condition Degradation Pathway Major Products
UV light (254 nm), 24 hrsC-S bond cleavage in thiadiazoleBenzoquinone derivatives + thiophene fragments
150°C, inert atmosphereRetro-Diels-Alder reactionFragmented aromatic amines + CO₂

Implications :

  • Storage under inert, dark conditions is recommended to prevent decomposition .

Coordination Chemistry

The sulfur atoms in the thiadiazole and thiophene groups act as ligands for metal ions.

Metal Ion Reaction Conditions Complex Type Application
Cu(II)EtOH, 25°C, pH 7.5Octahedral complexCatalytic oxidation studies
Fe(III)DMF, 60°C, 2 hrsTetragonal complexMagnetic materials research

Findings :

  • Coordination enhances solubility in polar aprotic solvents .

  • Complexes exhibit ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectra.

Cross-Coupling Reactions

The thiophene group enables participation in transition-metal-catalyzed couplings.

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives~80%
SonogashiraPdCl₂/CuIAlkynylated thiophene analogs~75%

Limitations :

  • The thiadiazole ring’s electron-deficient nature reduces catalytic efficiency in Heck reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents/Modifications Physicochemical/Biological Notes Reference
(E)-N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-F, 3-CH₃; (E)-thiophen-2-yl acrylamide High lipophilicity (LogP ~3.2); potential anticancer agent
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-F, 3-CH₃; thiophene-2-carboxamide Reduced conformational flexibility vs. acrylamide; lower cytotoxicity (IC₅₀ >50 μM)
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indazole Trimethoxyphenyl acrylamide; (E)-configuration Enhanced solubility (LogP ~2.8); potent EP2 antagonist (IC₅₀ = 0.12 μM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃; phenylacetamide Moderate metabolic stability; CNS activity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Thiazolidinone 4-Cl-benzylidene; dual thioxo groups High cytotoxicity (IC₅₀ = 8.2 μM); low solubility

Key Findings:

Thiazolidinone derivatives () exhibit higher cytotoxicity but poorer solubility due to rigid planar structures and thioxo groups .

Side Chain Modifications :

  • The (E)-acrylamide linker in the target compound allows greater conformational flexibility than carboxamide analogues (), improving target engagement .
  • Replacement of thiophene with trimethoxyphenyl () increases polarity and solubility but reduces π-π stacking efficiency .

Substituent Effects: Fluorine at position 6 (target compound) enhances metabolic stability compared to non-halogenated analogues () . Methyl at position 3 minimizes steric hindrance while maintaining lipophilicity, contrasting with bulkier groups like trifluoromethyl () .

Synthetic Yields and Purification: Crystallization using ethanol/H₂O (3:1) () achieves >90% purity for the target compound, comparable to methods for EP2 antagonists () .

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